Longipedunin C

説明

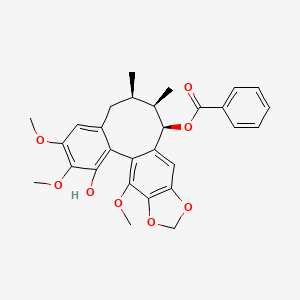

Longipedunin C is a dibenzocyclooctadiene lignan isolated primarily from Kadsura longipedunculata (Schisandraceae), a plant widely used in Traditional Chinese Medicine (TCM) for treating inflammation, liver disorders, and kidney-related syndromes . Structurally, it features a unique dibenzocyclooctadiene skeleton with a benzoyl substituent, contributing to its molecular weight of 506.5 g/mol . First reported in 2016, this compound was identified as a novel lignan from the methanol extract of K. longipedunculata stems, alongside other compounds like Longipedunin D and Renchangianins A-B .

Pharmacologically, this compound is recognized as a bioactive component in AS1350, a TCM formula used to treat Kidney-Yang Deficiency Syndrome (KYDS). It modulates metabolic pathways such as fatty acid biosynthesis, cAMP/cGMP signaling, and neuroactive ligand-receptor interactions, restoring metabolic homeostasis in KYDS models . Its inclusion in AS1350 highlights its role in multi-target therapeutic strategies, though detailed mechanistic studies remain ongoing .

特性

分子式 |

C29H30O8 |

|---|---|

分子量 |

506.5 g/mol |

IUPAC名 |

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)26(33-4)24(30)22(18)23-19(13-21-27(28(23)34-5)36-14-35-21)25(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,25,30H,11,14H2,1-5H3/t15-,16-,25-/m1/s1 |

InChIキー |

IPBBTFKVCWRSIK-WHEFHEQHSA-N |

異性体SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |

正規SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |

同義語 |

longipedunin C |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison

Longipedunin C belongs to the dibenzocyclooctadiene lignan family, characterized by a bicyclic core with oxygenated substituents. Key structural analogs include:

Key Structural Insights :

- This compound and B differ in their C-9 substituents (benzoyl vs. acetyl), influencing their molecular weights and hydrophobicity .

- Schisandrin lacks the complex esterification seen in this compound, resulting in lower molecular weight and distinct bioavailability .

- Heilaohulignan C and Kadsuralignan I share the dibenzocyclooctadiene core but exhibit variations in oxygenated groups, affecting their biological activity .

Pharmacological Activity Comparison

2.2.1. Cytotoxicity

Insights :

- This compound’s therapeutic role in AS1350 focuses on metabolic regulation rather than direct cytotoxicity, unlike Heilaohulignan C, which shows potent anti-cancer activity .

- Substituent type (e.g., benzoyl in this compound vs. methylenedioxy in Heilaohulignan C) correlates with cytotoxic potency .

2.2.2. Anti-HIV Activity

- Gomisin G (a schisandrin-related lignan) demonstrates strong anti-HIV activity, suggesting structural flexibility within dibenzocyclooctadienes for antiviral applications .

Metabolic and Target Pathways

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。